![molecular formula C12H14ClN3O B1488688 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 50349-57-0](/img/structure/B1488688.png)
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Oxazoline Alkaloids
Research by Xiao et al. (2016) identified novel oxazoline alkaloids structurally related to 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, isolated from Gymnotheca chinensis. These compounds were characterized using spectroscopic analysis, including NMR, highlighting the diverse structural possibilities of such spiro compounds (Xiao et al., 2016).
Anti-Breast Cancer and EGFR Inhibition
Fleita et al. (2013) synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives, including compounds structurally similar to the compound of interest, which exhibited potential as epidermal growth factor receptor inhibitors. These compounds showed moderate antiproliferative activity against MCF-7 cell lines, suggesting their utility in anti-breast cancer research (Fleita, Sakka, & Mohareb, 2013).
Antimycobacterial Activity
Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, structurally related to this compound, showing significant in vitro activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in antimycobacterial therapeutics (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010).
Synthesis of Spirodiclofen
Jin-hao (2009) detailed the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene, a key intermediate structurally related to the compound . This process is relevant for the industrial production of spirodiclofen, indicating the compound's significance in chemical manufacturing (Zhao Jin-hao, 2009).
作用機序
Target of Action
The primary targets of 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4Similar compounds have been known to interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4It is known that similar compounds act in the central nervous system rather than directly on skeletal muscle
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4Related compounds have been shown to influence various biochemical pathways, including those involved in muscle relaxation .
Pharmacokinetics
The pharmacokinetic properties of 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours .
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4Related compounds have been reported to have muscle relaxant effects, blocking nerve impulses or pain sensations sent to the brain .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIBCBYBUGVKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
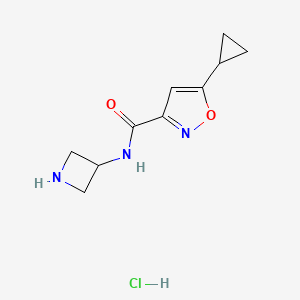
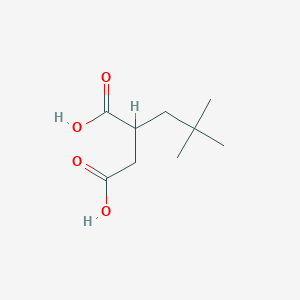
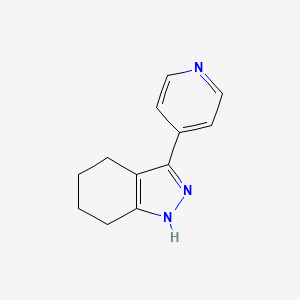
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)

![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)
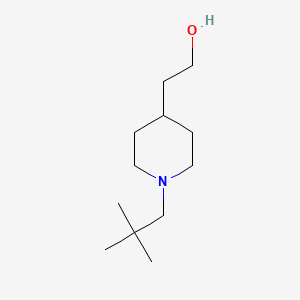
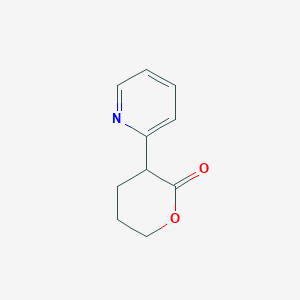
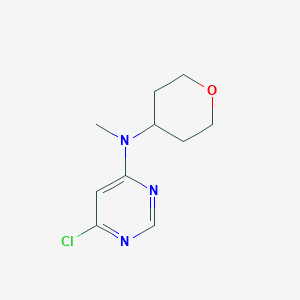
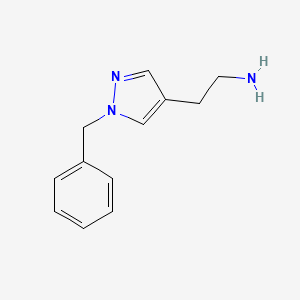

![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
